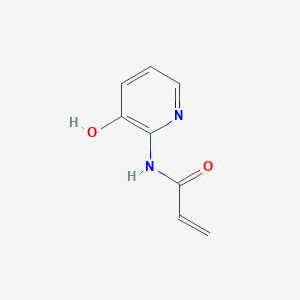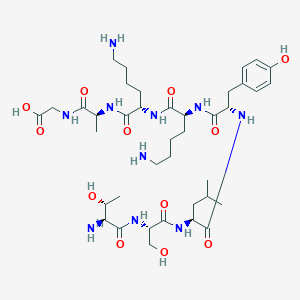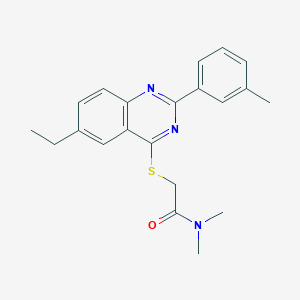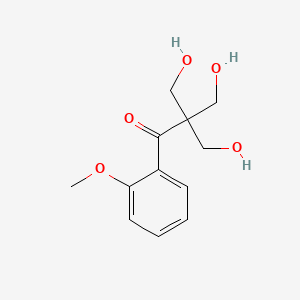
N-(3-Hydroxypyridin-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxypyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C8H8N2O2 It is characterized by the presence of a hydroxypyridine ring attached to a prop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Hydroxypyridin-2-yl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxypyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide group can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-pyridylacrylamide.
Reduction: Formation of N-(3-hydroxypyridin-2-yl)propionamide.
Substitution: Formation of various substituted pyridines depending on the substituent introduced.
Applications De Recherche Scientifique
N-(3-Hydroxypyridin-2-yl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mécanisme D'action
The mechanism of action of N-(3-Hydroxypyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-2-yl)prop-2-enamide
- N-(3-pyridinyl)acrylamide
- N-(2-hydroxypyridin-3-yl)prop-2-enamide
Uniqueness
N-(3-Hydroxypyridin-2-yl)prop-2-enamide is unique due to the presence of the hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the hydroxyl group or have it positioned differently on the pyridine ring .
Propriétés
Numéro CAS |
288859-93-8 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
N-(3-hydroxypyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H8N2O2/c1-2-7(12)10-8-6(11)4-3-5-9-8/h2-5,11H,1H2,(H,9,10,12) |
Clé InChI |
XGWHYJDEWMZTAZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=C(C=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol](/img/structure/B12584530.png)
![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)

![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)


![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)

![5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol](/img/structure/B12584588.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12584590.png)
![3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid](/img/structure/B12584596.png)
![1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B12584602.png)


